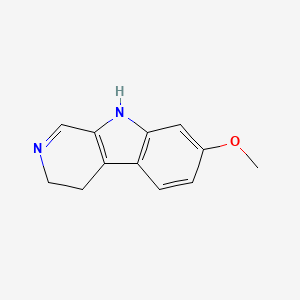
4,9-Dihydro-7-methoxy-3H-pyrido(3,4b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de CGS-19281A involucra varios pasos, comenzando con materiales de partida disponibles comercialmenteLas condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .
Métodos de producción industrial
La producción industrial de CGS-19281A probablemente implicaría escalar los métodos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para la producción a gran escala, garantizar una calidad constante e implementar técnicas de purificación para aislar el compuesto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
CGS-19281A experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto.
Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como la temperatura, la presión y la elección del solvente, son cruciales para lograr los productos deseados .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir diferentes derivados oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales, lo que lleva a una variedad de derivados de piridoindol sustituidos .
Aplicaciones Científicas De Investigación
Biología: La capacidad del compuesto para inhibir la feniletanolamina-N-metiltransferasa lo convierte en una herramienta valiosa para estudiar la biosíntesis de la adrenalina y las vías bioquímicas relacionadas.
Medicina: CGS-19281A ha mostrado promesa como agente antihipertensivo, ofreciendo potencialmente un nuevo enfoque terapéutico para controlar la presión arterial alta.
Mecanismo De Acción
El mecanismo de acción de CGS-19281A implica la inhibición de la enzima feniletanolamina-N-metiltransferasa. Esta enzima es responsable de la conversión de norepinefrina a adrenalina. Al inhibir esta enzima, CGS-19281A reduce los niveles de adrenalina, lo que lleva a una disminución de la presión arterial. Los objetivos moleculares y las vías involucradas incluyen el sitio activo de la enzima y las vías bioquímicas que regulan la síntesis de adrenalina .
Comparación Con Compuestos Similares
Compuestos similares
LY 134046: Otro inhibidor de la feniletanolamina-N-metiltransferasa, estructuralmente diferente de CGS-19281A.
Otros derivados de piridoindol: Compuestos con estructuras centrales similares pero diferentes sustituyentes, lo que afecta su reactividad y actividad biológica.
Singularidad de CGS-19281A
CGS-19281A es único debido a su inhibición específica de la feniletanolamina-N-metiltransferasa sin interactuar con los receptores adrenérgicos alfa-1 o alfa-2. Esta inhibición selectiva lo convierte en una herramienta valiosa para estudiar la biosíntesis de la adrenalina y sus posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
31652-37-6 |
|---|---|
Fórmula molecular |
C12H12N2O |
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
7-methoxy-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H12N2O/c1-15-8-2-3-9-10-4-5-13-7-12(10)14-11(9)6-8/h2-3,6-7,14H,4-5H2,1H3 |
Clave InChI |
VTEZDUSEJVSZGQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C=NCC3 |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(N2)C=NCC3 |
Key on ui other cas no. |
31652-37-6 |
Sinónimos |
4,9-dihydro-7-methoxy-3H-pyrido(3,4b)indole CGS 19281A CGS-19281A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















